TBA-354
Overview
Description
TBA-354 is a nitroimidazole derivative that has shown promise as a potential next-generation antituberculosis agent. It was developed to improve upon the properties of earlier nitroimidazole compounds such as PA-824 and delamanid. This compound has demonstrated superior potency and metabolic stability, making it a significant candidate in the fight against tuberculosis, particularly drug-resistant strains .
Preparation Methods
The synthesis of TBA-354 involves multiple steps, starting with the preparation of the nitroimidazole core. The synthetic route typically includes nitration, reduction, and cyclization reactions. The key intermediate is a pyridine-containing biaryl compound, which is then subjected to further functionalization to yield this compound. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity .
Chemical Reactions Analysis
TBA-354 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different intermediates.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .
Scientific Research Applications
TBA-354 has been extensively studied for its potential in treating tuberculosis. It has shown bactericidal activity against both replicating and nonreplicating Mycobacterium tuberculosis. In preclinical studies, this compound demonstrated superior efficacy compared to PA-824 and delamanid. Its applications extend to:
Chemistry: Used as a model compound for studying nitroimidazole derivatives.
Biology: Investigated for its effects on bacterial cell walls and metabolic pathways.
Medicine: Potential use in combination therapies for multidrug-resistant tuberculosis.
Industry: Could be developed into a commercial drug for tuberculosis treatment .
Mechanism of Action
TBA-354 exerts its effects by targeting the respiratory chain of Mycobacterium tuberculosis. It disrupts the synthesis of adenosine triphosphate (ATP), leading to bacterial cell death. The compound is particularly effective under low-oxygen conditions, which are common in tuberculosis lesions. The molecular targets include enzymes involved in the electron transport chain, making this compound a potent bactericidal agent .
Comparison with Similar Compounds
TBA-354 is compared with other nitroimidazole derivatives such as PA-824 and delamanid. While all three compounds share a similar mechanism of action, this compound has shown greater potency and metabolic stability. This makes it a more promising candidate for tuberculosis treatment. Similar compounds include:
PA-824: An earlier nitroimidazole with significant bactericidal activity.
Delamanid: Another nitroimidazole used in the treatment of multidrug-resistant tuberculosis.
Pretomanid: A related compound in late-stage clinical development .
Biological Activity
TBA-354 is a novel compound belonging to the nitroimidazole class, specifically designed for the treatment of tuberculosis (TB). Its development was driven by the urgent need for effective therapies against Mycobacterium tuberculosis (M.tb), particularly in light of rising drug resistance. This article synthesizes findings from various studies on this compound's biological activity, pharmacokinetics, and clinical implications.
Overview of this compound
This compound, chemically known as (S)-2-nitro-6-((6-(4-trifluoromethoxy)phenyl)pyridine-3-yl)methoxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine, exhibits potent bactericidal activity against both replicating and non-replicating forms of M.tb. It was identified as a promising candidate following extensive medicinal chemistry efforts aimed at optimizing efficacy and pharmacokinetics .
In Vitro Activity
Potency Against M.tb:
this compound has demonstrated significant in vitro potency against various strains of M.tb, including drug-sensitive and drug-resistant isolates. Studies indicate that its minimum inhibitory concentration (MIC) is comparable to or better than existing treatments like delamanid and PA-824. Specifically, this compound is reported to be 5 to 10 times more potent than PA-824 in monotherapy settings .
Resistance Profile:
Resistance studies reveal that spontaneous resistant mutants occur at a frequency of approximately . However, mutants resistant to PA-824 and delamanid show cross-resistance to this compound, indicating a potential limitation in its use .
In Vivo Efficacy
Animal Models:
In murine models, this compound has shown robust bactericidal activity. For instance:
- In acute and chronic low-dose aerosol models of TB, this compound administered at 100 mg/kg/day for three weeks significantly reduced colony-forming units (CFUs) compared to controls.
- When dosed at 30 mg/kg/day over eight weeks, it outperformed delamanid in chronic TB models .
Pharmacokinetics:
this compound exhibits favorable pharmacokinetic properties:
- High bioavailability and a long elimination half-life were observed in studies involving oral administration.
- The compound demonstrated low risk for drug-drug interactions and stability in human liver microsomes .
Clinical Trials and Discontinuation
Despite its promising preclinical results, this compound's clinical development faced challenges. A Phase 1 Multiple Ascending Dose (MAD) study was halted due to mild but concerning neurotoxic effects observed in participants. Although these side effects were reversible, the potential for successful advancement into later trial phases was deemed too low to justify continued investment . The TB Alliance's decision reflects the inherent risks associated with drug development in this field.
Summary of Key Findings
Characteristic | This compound | Comparison |
---|---|---|
Chemical Class | Nitroimidazole | |
Potency (MIC) | 5-10 times more potent than PA-824 | Comparable to delamanid |
Resistance Frequency | Cross-resistance with PA-824 and delamanid | |
In Vivo Efficacy | Effective in chronic murine models | Outperforms existing treatments |
Pharmacokinetics | High bioavailability | Long half-life |
Clinical Status | Discontinued due to neurotoxicity |
Properties
IUPAC Name |
(6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O5/c20-19(21,22)31-14-4-2-13(3-5-14)16-6-1-12(7-23-16)10-29-15-8-25-9-17(26(27)28)24-18(25)30-11-15/h1-7,9,15H,8,10-11H2/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSGSFMORAILEY-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CN=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CN=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257426-19-9 | |
Record name | TBA-354 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257426199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TBA-354 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911T37M2WY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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